Acetamide, 2-chloro-N-(m-methoxyphenethyl)-

Übersicht

Beschreibung

The compound "Acetamide, 2-chloro-N-(m-methoxyphenethyl)-" is a derivative of acetamide with specific substituents that influence its chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can help infer some of the characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions starting from substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and further functionalized to achieve the desired acetamide structure . For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide is synthesized through acetylation, esterification, and ester interchange steps .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group and various substituents that can influence the overall conformation of the molecule. For example, in 2-chloro-N-(3-methylphenyl)acetamide, the N-H bond is syn to the meta-methyl group, which contrasts with other conformations observed in similar molecules . X-ray crystallography and spectroscopic methods such as NMR and FTIR are commonly used to confirm the structures of these compounds .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions depending on their substituents. For instance, silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, which can further react to form silanols and other silanes . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding is a common feature, as seen in 2-chloro-N-(2,4-dimethylphenyl)acetamide, where molecules are linked into chains through N-H...O hydrogen bonds . The presence of chloro and methoxy substituents can affect the electron density and polarity of the molecule, which in turn can influence properties such as solubility, melting point, and reactivity .

Relevant Case Studies

The papers provided do not include specific case studies related to "Acetamide, 2-chloro-N-(m-methoxyphenethyl)-". However, the biological screening of similar compounds, such as the activity of synthesized acetamide derivatives against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, can be considered relevant case studies that demonstrate the potential applications of these compounds in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

1. Application in Pharmaceutical Drug Analysis

- Summary of Application : Acetamide is used in the determination of its content in pharmaceutical drug substances and base-contaminated acetonitrile . It’s a potential genotoxic impurity and should be controlled in drug substances based on daily dosage level .

- Methods of Application : The methods for determining acetamide in drug substances and water samples were determined by GC-MS using an internal standard with critical procedures . The method development was initiated with DB-624, 30 m, 0.32 width and 1.0-μm column .

- Results or Outcomes : The % RSD for precision at 600, 60, 20, 10 and 2.5 ppm was <15%. The % recovery at all TTC level was in between the 70 and 130% . Solution stability study was performed up to the 24 h. At 2.5 ppm, the results were <15% variation from the initial value .

2. Synthesis and Pharmacological Activities

- Summary of Application : Investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

3. Synthesis and Pharmacological Activities of Derivatives

- Summary of Application : There have been recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

4. Trace Level Quantification in Drug Substances

- Summary of Application : Acetamide is used for trace level quantification in drug substances and in the evaluation of acetamide content from different bases and acetonitrile mixtures .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

5. Synthesis and Pharmacological Activities of Derivatives

- Summary of Application : There have been recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

6. Trace Level Quantification in Drug Substances

- Summary of Application : Acetamide is used for trace level quantification in drug substances and in the evaluation of acetamide content from different bases and acetonitrile mixtures .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

Eigenschaften

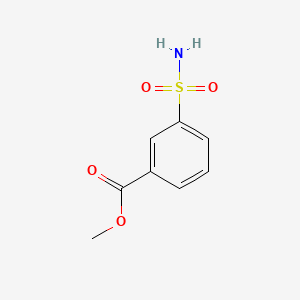

IUPAC Name |

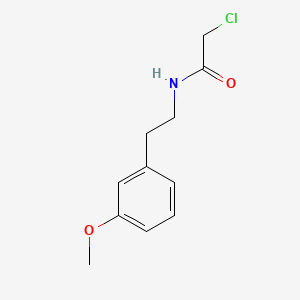

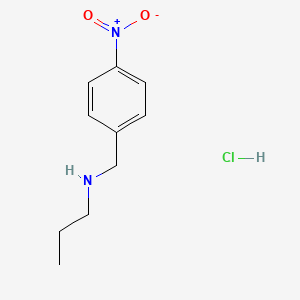

2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHJTWKPQRPOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187767 | |

| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |

CAS RN |

34162-12-4 | |

| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)